N-Acetyl-beta-D-glucosamine tetraacetate

Catalog No.
S679454
CAS No.
7772-79-4
M.F
C16H23NO10
M. Wt
389.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-beta-D-glucosamine tetraacetate

CAS Number

7772-79-4

Product Name

N-Acetyl-beta-D-glucosamine tetraacetate

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate

Molecular Formula

C16H23NO10

Molecular Weight

389.35 g/mol

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2-(Acetylamino)-2-deoxy-β-D-Glucopyranose 1,3,4,6-Tetraacetate; 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine; N-Acetyl-β-D-glucosamine Tetraacetate; NSC 224432;

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Hyaluronic Acid Synthesis:

N-Acetyl-beta-D-glucosamine tetraacetate has been shown to promote the synthesis of hyaluronic acid in various cell types, including human synovial fibroblasts and chondrocytes []. This finding suggests its potential use in developing therapies for conditions associated with decreased hyaluronic acid levels, such as osteoarthritis and skin aging.

Glycosylation Studies:

N-Acetyl-beta-D-glucosamine tetraacetate can serve as a valuable tool in studying protein glycosylation, a crucial process in protein function and folding. Due to its structural similarity to N-acetylglucosamine, it can be used to investigate the enzymes involved in glycosylation and their potential roles in various diseases [].

Drug Delivery Systems:

N-Acetyl-beta-D-glucosamine tetraacetate's ability to interact with specific receptors on cell surfaces makes it a potential candidate for developing targeted drug delivery systems. By attaching therapeutic agents to this molecule, researchers aim to improve drug delivery specifically to desired cell types, potentially reducing side effects [].

N-Acetyl-beta-D-glucosamine tetraacetate is a derivative of N-acetyl-beta-D-glucosamine, characterized by the addition of four acetyl groups. Its molecular formula is C₁₆H₂₃NO₁₀, and it has a molar mass of 389.35 g/mol. This compound appears as a white to light brown solid and is known for its moderate solubility in organic solvents such as chloroform and methanol when heated . The compound has a melting point ranging from 186 to 189 °C and a predicted boiling point of approximately 530.2 °C .

The exact mechanism by which N-Ac-β-D-GlcNAc tetraacetate stimulates HA production is not fully elucidated. However, some studies suggest it might act as a precursor for GlcNAc, a crucial building block for HA synthesis []. Additionally, it might interact with specific enzymes involved in the HA biosynthesis pathway. Further research is needed to understand the precise mechanism.

Typical of acetylated sugar derivatives. These include:

  • Hydrolysis: In the presence of water and acids or bases, the acetyl groups can be removed, regenerating N-acetyl-beta-D-glucosamine.
  • Deacetylation: Treatment with strong bases or enzymes like acetylesterases can yield the free amino sugar.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

These reactions highlight its potential for modification in synthetic organic chemistry.

N-Acetyl-beta-D-glucosamine tetraacetate exhibits several biological activities, primarily due to its role as a precursor in glycosaminoglycan synthesis. It has been shown to:

  • Promote Hyaluronic Acid Production: This compound is linked to enhancing the synthesis of hyaluronic acid, which is crucial for skin hydration and joint lubrication .
  • Support Cellular Functions: It may play a role in cell signaling and proliferation due to its structural similarity to other glycosaminoglycans.

Research indicates that derivatives like this compound could have therapeutic implications in dermatology and rheumatology.

The synthesis of N-Acetyl-beta-D-glucosamine tetraacetate typically involves:

  • Acetylation of N-acetyl-beta-D-glucosamine: This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Purification: The crude product is usually purified through recrystallization or chromatography techniques to achieve the desired purity level.

This method allows for efficient production while maintaining the integrity of the glucosamine structure.

N-Acetyl-beta-D-glucosamine tetraacetate finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of glycosaminoglycans for drug formulations targeting joint health.
  • Cosmetics: Incorporated into formulations aimed at enhancing skin hydration and elasticity.
  • Biotechnology: Utilized in research settings for studying glycoprotein interactions and cellular signaling pathways.

These applications underscore its versatility in both industrial and research contexts.

Interaction studies involving N-Acetyl-beta-D-glucosamine tetraacetate have focused on its biochemical roles:

  • Enzyme Interactions: Investigations into how this compound interacts with glycosidases and other enzymes that modify glycan structures.
  • Cellular Uptake Studies: Research into how cells uptake this compound can provide insights into its potential therapeutic uses.

Such studies are crucial for understanding its biological mechanisms and optimizing its applications.

N-Acetyl-beta-D-glucosamine tetraacetate shares structural similarities with other compounds, particularly those in the glucosamine family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N-Acetyl-beta-D-glucosamineMonosaccharidePrecursor for glycosaminoglycans
Beta-D-glucosamine pentaacetateAcetylated derivativePromotes hyaluronic acid production
ChitobioseDisaccharideComposed of two N-acetylglucosamine units
HeparinGlycosaminoglycanAnticoagulant properties

N-Acetyl-beta-D-glucosamine tetraacetate is unique due to its specific tetraacetate configuration, which influences its solubility and biological activity compared to other similar compounds.

Traditional Synthesis Routes from Chitin and GlcNAc

The traditional synthesis of N-acetyl-beta-D-glucosamine tetraacetate begins with chitin, a biopolymer composed of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. Chitin is subjected to acid-catalyzed hydrolysis to depolymerize the polymer into monomeric GlcNAc. Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures (80–100°C) facilitates the cleavage of glycosidic bonds, yielding GlcNAc with a degree of acetylation (F_A) near 0.96 [5]. Subsequent peracetylation of GlcNAc involves treating the free hydroxyl groups with acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate. For example, Foster and colleagues demonstrated that glucosamine peracetate intermediates could be converted to the target tetraacetate via bromide displacement using silver fluoride (AgF), exclusively yielding the β-anomer [1].

A key challenge in this route is minimizing de-N-acetylation during hydrolysis. Demineralization of chitin sources (e.g., shrimp shells) with sodium hydroxide precedes acid treatment to remove inorganic impurities, but prolonged alkaline exposure reduces F_A, necessitating precise reaction timing [5]. The final peracetylation step often requires anhydrous conditions to prevent competing hydrolysis, with yields highly dependent on the purity of the GlcNAc intermediate.

Modern Synthetic Approaches

Modern methodologies prioritize stereoselective synthesis and reduced reaction steps. One advancement involves the use of fluorinating agents to directly convert peracetylated glucal derivatives into the β-anomer. The Withers group achieved this by treating tri-O-acetyl-D-glucal with SelectFluor in acetic acid, forming a peracetate intermediate that undergoes bromide substitution with AgF to yield N-acetyl-beta-D-glucosamine tetraacetate in 85% yield [1]. This approach avoids the need for intermediate purification, enhancing efficiency.

Another strategy employs pyridine-catalyzed acylation of glucosamine hydrochloride (GlcN·HCl) with mixed anhydrides. For instance, ketoprofen-conjugated tetra-O-acyl derivatives were synthesized by reacting GlcN·HCl with acyl chlorides in pyridine, selectively forming the β-anomer due to steric and electronic effects of the acyl groups [6]. Modern activation systems, such as imidazole-based catalysts, have also improved acylation rates while maintaining anomeric purity.

Selective Protection and Deprotection Strategies

Selective protection of hydroxyl groups is critical to avoid unwanted side reactions. Participating protecting groups, such as 2-O-acetyl, direct β-glycoside formation via neighboring-group participation. For example, the 3,4-O-bisacetal protecting system constrains the pyranose ring into a conformation favoring β-attack during glycosylation [7]. Remote participation strategies, such as 4-O-pentafluoropropionyl groups, further enhance β-selectivity by sterically shielding the α-face of the oxocarbenium ion intermediate [7].

Deprotection often involves Pd(0)-catalyzed removal of N-allyloxycarbonyl groups, as demonstrated in the synthesis of glycan fragments [2]. This method preserves O-acetyl groups, enabling sequential deprotection without compromising the tetraacetate structure. Enzymatic deacetylation using chitin deacetylases has also been explored but remains limited by substrate specificity [3].

Scale-up Considerations for Research Applications

Scaling production requires optimizing cost, time, and waste management. The Priebe group achieved gram-scale synthesis by simplifying purification through crystallization instead of chromatography [1]. Continuous flow systems have been proposed to enhance mixing and heat transfer during acid hydrolysis, reducing reaction times from hours to minutes [5]. Solvent selection is another critical factor; switching from toxic dichloromethane to ethyl acetate in acylation steps improves safety without sacrificing yield [6].

A major scalability hurdle is the variable FA of chitin feedstocks. Chitin with FA > 0.90 maximizes GlcNAc yield during hydrolysis, as de-N-acetylated units slow depolymerization [5]. Pre-treatment with dilute alkali (0.5 M NaOH, 60°C) standardizes F_A, ensuring consistent batch quality.

Green Chemistry Approaches to Synthesis

Green methodologies focus on reducing hazardous reagents and energy consumption. Ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) have replaced corrosive acids in chitin dissolution, enabling mild hydrolysis at 50°C [5]. Microwave-assisted acylation reduces reaction times from 12 hours to 30 minutes while maintaining >90% yields, as demonstrated for tetra-O-acetyl-N-acetylglucosamine derivatives [6].

Biocatalytic routes are emerging but face challenges. N-acetylglucosamine deacetylases (EC 3.5.1.33) can theoretically deacetylate chitin oligomers, but engineering these enzymes for industrial-scale processes remains ongoing [3]. Solar-driven photoacetylation using TiO₂ catalysts offers a renewable energy alternative, though yields are currently suboptimal (50–60%) [6].

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

389.13219593 g/mol

Monoisotopic Mass

389.13219593 g/mol

Heavy Atom Count

27

Appearance

Assay:≥95%A crystalline solid

Other CAS

7772-79-4

Dates

Modify: 2023-09-15

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